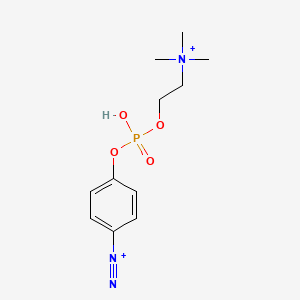

4-Diazoniophenylphosphorylcholine

描述

Contextualizing Aromatic Diazonium Ions within Contemporary Organic Chemistry

Aromatic diazonium salts are a cornerstone of synthetic organic chemistry, valued for their exceptional versatility as chemical intermediates. researchgate.netacs.org First discovered by Peter Griess in 1858, these compounds, with the general formula Ar-N₂⁺X⁻, are typically synthesized from primary aromatic amines through a process called diazotization. cedia.edu.eclkouniv.ac.inunacademy.com The remarkable utility of diazonium salts stems from the fact that the dinitrogen (N₂) moiety is an excellent leaving group, facilitating a wide array of transformations. researchgate.net

In modern organic synthesis, diazonium salts are pivotal in classic reactions such as the Sandmeyer and Balz-Schiemann reactions, which allow for the introduction of halides and other functional groups onto an aromatic ring with high precision. researchgate.net Beyond these traditional applications, their role has expanded significantly. They are now key reagents in various cross-coupling reactions and are increasingly used to generate highly reactive aryl radical intermediates for carbon-carbon and carbon-heteroatom bond formation. acs.orgresearchgate.net

A particularly impactful application of diazonium chemistry is in surface modification. nih.gov The reduction of an aryl diazonium salt, which can be initiated electrochemically, chemically, or photochemically, generates an aryl radical. researchgate.netnih.gov This radical can then form a covalent bond with a wide variety of substrates, including metals, carbon materials, semiconductors, and even polymers. nih.govmdpi.com This process, known as "grafting," creates robust, covalently attached organic layers that are significantly more stable than those formed by self-assembled monolayers of thiols or silanes. mdpi.comrsc.org This stability and versatility make diazonium salts a premier tool for engineering surface properties. cedia.edu.ec

The Significance of Phosphorylcholine (B1220837) Moieties in Biomimetic Systems and Surface Science

The key attribute of phosphorylcholine in surface science is its exceptional ability to confer biocompatibility and resistance to biofouling—the non-specific adsorption of proteins, cells, and other biological matter onto a surface. nih.govnih.gov Surfaces modified with PC-containing polymers exhibit a remarkable ability to prevent protein adsorption, blood coagulation, and bacterial adhesion. nih.govnofeurope.com This behavior is attributed to the formation of a tightly bound hydration layer around the zwitterionic PC groups. nih.gov This layer of water acts as a physical and energetic barrier, effectively masking the underlying substrate from the biological environment. nih.govrsc.org

This biomimetic strategy—mimicking the surface of a cell to trick the body into accepting a foreign material—has made PC-based polymers invaluable for coating medical devices such as coronary stents, contact lenses, and artificial organs. google.comnofeurope.comnih.gov By preventing the initial protein adsorption events that trigger blood clotting and immune responses, these coatings significantly improve the safety and longevity of implanted devices. nih.govnofeurope.com

Rationale for Investigating the Hybrid Architecture of 4-Diazoniophenylphosphorylcholine

The rationale for designing and studying this compound lies in its bifunctional nature, which directly addresses a central challenge in biomaterials science: creating a stable, covalent link between a synthetic material and a biocompatible layer. This single molecule ingeniously combines the robust anchoring capability of the diazonium group with the superior anti-fouling and biomimetic properties of the phosphorylcholine headgroup.

The molecule is designed with two distinct ends:

The Anchoring Group: The 4-diazoniophenyl group serves as the reactive anchor. As established, this functional group can form a highly stable, covalent bond with a vast range of materials upon reduction. nih.gov This ensures that the modifying layer is permanently attached and can withstand the demanding conditions found in biological systems or industrial processes.

The Functional Group: The phosphorylcholine moiety is the "biopassive" functional headgroup. Once the molecule is anchored to a surface, the PC groups orient themselves towards the external environment, presenting a cell-membrane-mimicking surface that resists biofouling. nih.govrsc.org

By integrating these two functions into one compound, researchers can achieve a one-step surface modification process. This approach is more direct and potentially more uniform than multi-step procedures that might involve first depositing a reactive layer and then subsequently attaching a biocompatible polymer. The resulting surface is a well-defined, covalently bound monolayer that is both physically robust and biologically inert.

| Molecular Component | Primary Function | Key Characteristics | Relevant Substrates/Interactions |

|---|---|---|---|

| Aryl Diazonium Ion (-N₂⁺) | Surface Anchoring | Forms aryl radicals upon reduction; creates highly stable covalent bonds. | Metals (Au, Cu, Fe), Carbon (glassy carbon, graphene), Semiconductors (Si), Polymers. nih.govmdpi.com |

| Phosphorylcholine (PC) Group | Biocompatibility & Anti-Fouling | Zwitterionic; strongly hydrophilic; mimics cell membrane surface. nih.govgoogle.com | Resists adsorption of proteins, lipids, and bacteria; prevents thrombus formation. nih.govnofeurope.com |

Overview of Research Paradigms and Fundamental Scientific Questions

Research involving this compound and similar structures is driven by fundamental questions aimed at controlling and understanding surface phenomena at the molecular level. The primary research paradigms focus on the synthesis of the molecule, the characterization of the resulting modified surfaces, and the evaluation of their performance in relevant applications.

Key scientific questions being investigated include:

Synthesis and Grafting Efficiency: What are the most effective synthetic routes to produce high-purity this compound? How does the method of grafting (e.g., spontaneous vs. electrochemical reduction) affect the density, uniformity, and thickness of the resulting organic layer on different substrates?

Surface Characterization: Once grafted, what is the precise chemical and physical nature of the modified surface? Techniques like X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Contact Angle Goniometry are used to confirm the presence of the PC groups, assess surface roughness, and measure hydrophilicity.

Anti-Fouling Performance: How effective is the this compound monolayer at preventing the adsorption of specific proteins (e.g., fibrinogen, albumin) and the adhesion of bacteria and cells? How does its performance compare to other anti-fouling strategies, such as polyethylene (B3416737) glycol (PEG) layers or other PC-polymer coatings?

Long-Term Stability: What is the chemical and mechanical stability of the grafted layer over time, especially when exposed to physiological conditions (e.g., saline, blood plasma) or sterilization procedures?

The answers to these questions are critical for advancing the use of this molecule in fields such as medical diagnostics, implantable devices, and marine coatings, where precise control over surface-bio interactions is essential for success.

| Research Area | Fundamental Question | Common Analytical Methods |

|---|---|---|

| Surface Modification | How effectively does the molecule bind to the substrate? | Cyclic Voltammetry (CV), Quartz Crystal Microbalance (QCM), Ellipsometry |

| Surface Composition | Is the phosphorylcholine group present and oriented correctly? | X-ray Photoelectron Spectroscopy (XPS), Infrared Spectroscopy (IR), Raman Spectroscopy |

| Biocompatibility | How well does the surface resist protein and cell adhesion? | Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent Assay (ELISA), Cell Culture Assays |

| Surface Morphology | What is the topography and uniformity of the grafted layer? | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) |

Structure

3D Structure

属性

IUPAC Name |

2-[(4-diazoniophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4P/c1-14(2,3)8-9-17-19(15,16)18-11-6-4-10(13-12)5-7-11/h4-7H,8-9H2,1-3H3/q+1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVTZHDPJUCYQT-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N3O4P+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424169 | |

| Record name | azophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35697-91-7 | |

| Record name | azophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Surface Modification Strategies Utilizing 4 Diazoniophenylphosphorylcholine

Electrochemical Grafting Methodologies

Electrochemical grafting, or electrografting, is a powerful technique that utilizes an electrochemical stimulus to initiate the covalent attachment of molecules to a conductive surface. This method offers a high degree of control over the film formation process.

Principles of Electrografting on Conductive Substrates

The fundamental principle of electrografting diazonium salts, including 4-Diazoniophenylphosphorylcholine, involves the electrochemical reduction of the diazonium group (-N₂⁺) at the surface of a conductive substrate. nih.govresearchgate.net This reduction is typically achieved by applying a cathodic potential to the substrate, which acts as the working electrode in an electrochemical cell. nih.gov The process can be summarized in the following key steps:

Reduction of the Diazonium Cation: The this compound cation accepts an electron from the conductive substrate.

Dediazoniation: This electron transfer leads to the cleavage of the carbon-nitrogen bond in the diazonium group, resulting in the release of a neutral dinitrogen (N₂) molecule. nih.gov

Formation of an Aryl Radical: The loss of N₂ generates a highly reactive aryl radical species at the electrode surface.

Surface Attachment: This aryl radical readily reacts with the substrate, forming a stable covalent bond between the phenyl ring and the surface. researchgate.net

This process results in a robustly attached organic layer with the phosphorylcholine (B1220837) group oriented away from the surface, imparting its specific chemical and physical properties to the modified material. The electrografting process is often characterized by a broad, irreversible wave in the first cycle of a cyclic voltammogram, indicating the consumption of the diazonium salt and the passivation of the electrode surface as the organic film forms. nih.govresearchgate.net

Control of Film Thickness and Morphology via Electrochemical Parameters

A significant advantage of the electrografting technique is the ability to control the thickness and morphology of the resulting organic film by manipulating various electrochemical parameters. The structure of the diazonium salt itself also plays a crucial role in the film growth process. rsc.orgresearchgate.net

Key parameters that can be adjusted to control film characteristics include:

Concentration of the Diazonium Salt: The number of layers grafted onto the electrode surface has been shown to be linearly dependent on the concentration of the diazonium salt solution. nih.govresearchgate.net Higher concentrations generally lead to the formation of thicker, multilayer films.

Number of Voltammetric Cycles: In cyclic voltammetry, repeated potential scans lead to the progressive growth of the film. nih.govresearchgate.net By controlling the number of cycles, it is possible to tune the film thickness from a monolayer to a multilayer structure.

Applied Potential or Potential Range: The potential at which the reduction occurs influences the rate of radical formation and, consequently, the rate of film growth. nih.gov

Deposition Time: In potentiostatic methods, where a constant potential is applied, the duration of the deposition directly correlates with the film thickness.

Scan Rate: The rate at which the potential is scanned in cyclic voltammetry can also affect the morphology and thickness of the deposited film. nih.gov

The ability to precisely control these parameters allows for the creation of surfaces with desired properties, from thin, uniform monolayers to thicker, more complex polymeric layers.

Electrode Substrate Versatility in Electrografting (e.g., Gold, Carbon, Indium Tin Oxide)

The electrografting of diazonium salts is a versatile surface modification technique applicable to a wide range of conductive and semiconductive materials. nih.govnih.gov This versatility is a key advantage over other surface modification methods that are often substrate-specific. This compound can be grafted onto various electrode substrates, including:

Gold (Au): Gold is a commonly used substrate for electrochemical studies and sensor development. The electrografting of diazonium salts onto gold surfaces results in stable organic films. ifremer.fr

Carbon (C): Various forms of carbon, such as glassy carbon and carbon nanotubes, are excellent substrates for electrografting. mdpi.commpg.de The resulting carbon-carbon covalent bond leads to exceptionally stable modified surfaces.

Indium Tin Oxide (ITO): As a transparent conductive oxide, ITO is widely used in optoelectronic devices. Surface modification of ITO via electrografting of diazonium salts can be used to tune its interfacial properties. nih.gov

The ability to modify these diverse substrates opens up a wide array of potential applications for surfaces functionalized with this compound.

Spontaneous and Chemically Initiated Grafting

Beyond electrochemical methods, this compound can also be grafted onto surfaces through spontaneous reactions or with the assistance of chemical activators.

Mechanisms of Spontaneous Surface Attachment

Spontaneous grafting occurs when a substrate is simply immersed in a solution containing the diazonium salt, without the need for an external electrical potential. nih.govresearchgate.net This process is driven by a chemical reduction of the diazonium salt by the substrate material itself. The mechanism is particularly effective on surfaces that are sufficiently reducing to transfer an electron to the diazonium cation. researchgate.net

The proposed mechanism involves:

Electron Transfer from the Substrate: The substrate donates an electron to the this compound cation.

Aryl Radical Formation: Similar to electrografting, this leads to the release of N₂ and the formation of an aryl radical.

Covalent Bonding: The aryl radical then forms a covalent bond with the surface.

On some metallic surfaces, such as gold, the mechanism can be more complex, potentially involving direct reaction of the diazonium salt with the surface, leading to interfacial bonds that may include Au-N linkages in addition to Au-C bonds. nih.gov The stability of spontaneously grafted films is evidenced by their resistance to solvents and ultrasonication. nih.govresearchgate.net

Chemical Activators for Grafting Processes

The grafting of diazonium salts can also be initiated or accelerated by the use of chemical activators. These activators facilitate the reduction of the diazonium salt to form the reactive aryl radical. Several types of chemical activators can be employed:

Reducing Agents: Mild reducing agents such as hypophosphorous acid, ascorbic acid, or iron powder can be added to the diazonium salt solution to trigger the formation of aryl radicals and subsequent grafting onto a surface. nih.gov

Photochemical Activation: The grafting process can be initiated by light. In the presence of a photosensitizer, irradiation with UV or visible light can induce the reduction of the diazonium salt, leading to surface modification. nih.gov This method offers the advantage of spatial control, allowing for the patterning of the surface.

These chemically initiated methods provide alternative routes to surface modification with this compound, particularly for substrates that are not conductive or when electrochemical setups are not desirable.

Data Tables

Table 1: Electrochemical Parameters for Grafting of Aryl Diazonium Salts on Various Substrates.

| Diazonium Salt | Substrate | Method | Potential Range / Applied Potential | Key Finding | Reference |

| 4-Carboxybenzenediazonium | Glassy Carbon | Cyclic Voltammetry | 0.70 V to -0.70 V | Film thickness is linearly dependent on concentration. | nih.govresearchgate.net |

| 4-Nitrophenyl Diazonium | Al-7075 Alloy | Cyclic Voltammetry | Irreversible reduction peak around -0.6 V | Formation of nitrophenylene layers on the alloy surface. | nih.gov |

| (4-thien-2-yl) Diazonium | Platinum | Cyclic Voltammetry | -0.5 V to 0.5 V | Irreversible reduction peak in the first cycle indicates film formation. | researchgate.net |

Note: Data specific to this compound is limited in the reviewed literature; this table presents data for analogous aryl diazonium salts to illustrate the principles of electrochemical grafting.

Photochemical Grafting Approaches

Photochemical methods provide excellent spatial and temporal control over the surface modification process. By using light to initiate the reaction, specific areas of a substrate can be selectively functionalized, a key advantage for creating patterned surfaces.

Ultraviolet (UV) irradiation is an effective method for initiating the grafting of aryl diazonium salts onto various surfaces. nih.gov The process is predicated on the photolytic cleavage of the C-N₂⁺ bond in the diazonium group. When exposed to UV light, the this compound molecule absorbs energy, leading to the release of a dinitrogen molecule (N₂) and the formation of a highly reactive aryl radical. nih.gov This aryl radical can then attack the substrate surface, forming a stable, covalent bond. nih.gov

This light-driven de-diazoniation has been successfully used to graft diazonium salts onto metals like gold, copper, and iron. nih.govmdpi.com The resulting nanometer-thick films are robustly attached to the surface. The primary advantage of this technique is that it is a non-contact method that can be performed at room temperature, making it compatible with a wide range of substrates and pre-existing device structures. mdpi.com

To enhance the efficiency of photochemical grafting and to enable the use of lower-energy visible light, photosensitizers are often employed. researchgate.net A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, in this case, the diazonium salt, initiating the reaction.

Common photosensitizers used in diazonium salt grafting include ruthenium(II) bipyridyl complexes (Ru(bipy)₃²⁺) and organic dyes like eosin Y. nih.govmdpi.comacs.org The mechanism involves the photosensitizer absorbing a photon to reach an excited state. In this excited state, it can transfer an electron to the diazonium cation. nih.gov This reduction of the diazonium salt generates the aryl radical, which then proceeds to graft onto the surface. nih.gov This process, known as photosensitized activation, broadens the spectrum of light that can be used for modification and can improve reaction yields. researchgate.netacs.org The general mechanism is outlined below:

Excitation: The photosensitizer (PS) absorbs light (hν) to form an excited state (PS*).

PS + hν → PS*

Electron Transfer: The excited photosensitizer transfers an electron to the aryl diazonium salt (Ar-N₂⁺).

PS* + Ar-N₂⁺ → PS⁺ + [Ar-N₂]

Radical Formation: The reduced diazonium species rapidly decomposes, releasing nitrogen gas and forming the aryl radical (Ar•).

[Ar-N₂] → Ar• + N₂

Surface Grafting: The aryl radical reacts with the substrate (S) to form a covalent bond.

Ar• + S → S-Ar

This sensitized approach has been used to modify surfaces such as gold and polyvinylchloride with various aryl groups. nih.govmdpi.com

Thermal Activation for Surface Functionalization

In addition to photochemical methods, thermal energy can be used to induce the decomposition of diazonium salts for surface functionalization. researchgate.net Thermal activation, or thermolysis, involves heating the substrate in the presence of the diazonium salt solution. The increased thermal energy provides the necessary activation energy for the homolytic cleavage of the C-N₂⁺ bond, generating the aryl radical and nitrogen gas, similar to the photochemical process.

While less common than electrochemical or photochemical grafting due to potential challenges in control, thermal activation is a straightforward method that does not require specialized light sources or electrochemical equipment. The stability of the resulting covalently-bound aryl layers is notable; for instance, studies on aryl-modified carbon black have demonstrated high thermal stability of the grafted layers. acs.org The choice of activation method often depends on the specific substrate, the desired film characteristics, and the available equipment.

| Activation Method | Energy Source | Key Feature | Typical Substrates |

| UV-Initiated | Ultraviolet Light | High spatial control for patterning. | Metals, Polymers |

| Photosensitized | Visible Light | Uses lower energy light; enhances efficiency. | Gold, PVC, various polymers |

| Thermal | Heat | Simple, no specialized light/electrical source needed. | Carbon materials, metals |

Formation and Characteristics of Grafted Organic Films

The grafting of this compound via the formation of aryl radicals results in organic films with distinct structural and chemical properties. Understanding the nature of the bond to the substrate and the structure of the film itself is crucial for application development.

The defining characteristic of surface modification with diazonium salts is the formation of a highly stable covalent bond between the aryl group and the substrate. nih.govmdpi.com Once the aryl radical is generated through photochemical or thermal activation, it readily reacts with the surface.

The specific nature of this bond depends on the substrate material:

On carbonaceous surfaces (like glassy carbon or graphene), the aryl radical forms a direct and robust carbon-carbon (C-C) covalent bond. nih.govacs.org

On metallic surfaces (such as copper, gold, or iron), the radical can form direct metal-carbon (e.g., Au-C, Cu-C) bonds. acs.orgifremer.fr In some cases, particularly on gold, evidence also suggests the formation of metal-nitrogen bonds (Au-N), indicating alternative reaction pathways where the diazonium group interacts directly with the surface. ifremer.frresearchgate.net On copper, the formation of both Cu-C and Cu-O-C bonds has been proposed. acs.org

This direct covalent attachment is responsible for the exceptional stability of the grafted films, which are resistant to harsh chemical treatments, heat, and ultrasonication. mdpi.comnih.gov

While it is possible to form a single molecular layer (a monolayer), the high reactivity of the aryl radicals often leads to the formation of thicker, more complex films. mdpi.comnih.gov This occurs because a newly generated aryl radical in solution can react not only with the substrate but also with aryl groups that have already been grafted. nih.govrsc.org

This secondary reaction leads to the growth of a poly(phenylene) or oligomeric film, often referred to as a "multilayer". nih.govmdpi.com These films are typically disordered and can range in thickness from a few to over 100 nanometers. nih.govnih.gov The term "multilayer" can be somewhat misleading, as the structure is not a well-ordered, layered assembly but rather a cross-linked, oligomeric network. nih.govmdpi.com

The tendency to form multilayers is influenced by several factors:

Reaction Conditions: The concentration of the diazonium salt and the duration of the reaction can be controlled to influence film thickness. acs.orgnih.gov

Substituents on the Aryl Ring: The electronic nature and steric hindrance of substituents on the diazonium salt can affect the rate of multilayer growth. nih.govrsc.org For instance, bulky groups can sterically hinder the secondary reactions needed for multilayer formation.

The ability to form these robust, covalently-bound multilayer films is a key feature of diazonium chemistry, enabling the creation of thick, functional coatings on a wide variety of materials. researchgate.net

| Film Characteristic | Description | Influencing Factors |

| Bonding | Forms a strong covalent bond (e.g., C-C, Metal-C) with the substrate. nih.govacs.org | Substrate material (carbon, metal, etc.). |

| Stability | Highly robust; resistant to heat, chemicals, and sonication. mdpi.comnih.gov | The covalent nature of the substrate-aryl bond. |

| Structure | Often forms disordered, cross-linked oligomeric or multilayer films. nih.govmdpi.com | Diazonium salt concentration, reaction time, aryl substituents. nih.govacs.org |

| Thickness | Can range from a monolayer to over 100 nm. nih.govnih.gov | Controlled by experimental conditions. nih.gov |

Interfacial Science and Engineering Via 4 Diazoniophenylphosphorylcholine Functionalization

Principles of Surface Passivation and Film Formation

The functionalization of surfaces using 4-diazoniophenylphosphorylcholine is primarily achieved through the chemical reduction of the diazonium salt. This process generates highly reactive aryl radicals that readily form covalent bonds with the substrate material. This method is versatile and can be applied to conductive, semiconductive, and non-conductive surfaces. nih.govresearchgate.net The reaction can be initiated through various means, including electrochemistry, photochemistry, or spontaneous reaction, making it adaptable to different materials and experimental conditions. nih.gov

The resulting grafted layer forms a thin, organic film that effectively passivates the underlying surface. This passivation is due to the formation of a dense, polyphenylene-like film that is strongly bonded to the substrate. researchgate.netresearchgate.net The key to this robust attachment is the creation of a covalent bond between the aryl group and the surface, which provides significant stability. nih.gov This process can be controlled to produce either a monolayer or a more complex multilayered and disordered organic film. nih.govrsc.orgresearchgate.net The formation of a well-adhered film is critical for altering the surface's interaction with its environment and for providing a stable platform for the presentation of the functional phosphorylcholine (B1220837) groups.

Control of Interfacial Interactions Through Phosphorylcholine Presentation

The presentation of phosphorylcholine (PC) moieties on a surface dramatically alters its interfacial properties, primarily due to the unique nature of the PC zwitterion.

The phosphorylcholine group is zwitterionic, containing both a positively charged quaternary ammonium group and a negatively charged phosphate (B84403) group. nih.gov This results in a net neutral charge but a large dipole moment, which leads to strong interactions with water molecules. researchgate.net This strong affinity for water results in the formation of a tightly bound hydration layer at the interface. mdpi.comrsc.org

This hydration layer is not a simple adsorbed layer of water but has a specific structure. It is understood that the hydration of the PC group involves hydrophobic hydration around the methyl groups of the choline (B1196258), leading to a more ordered, ice-like water structure. nih.gov This structured water layer acts as a physical and energetic barrier, preventing the close approach of other molecules, such as proteins and cells, to the modified surface. researchgate.netmdpi.com Studies have shown that the phosphorylcholine headgroup can be associated with a significant number of water molecules in its primary hydration shell. researchgate.net

Table 1: Hydration Properties of Phosphorylcholine-Containing Polymers

| Polymer System | Water State | Number of Water Molecules per Monomer Unit | Reference |

| Poly(MPC) | Non-freezing water | ~10 | bohrium.com |

| Poly(MPC) | Intermediate water | ~11 | bohrium.com |

| PC Lipid Monolayer | Primary hydration shell | 15-20 | researchgate.net |

This table is generated based on data presented in the referenced research articles.

The presence of the aforementioned hydration layer is the primary mechanism by which phosphorylcholine-modified surfaces resist non-specific adsorption of proteins and other biomolecules. nih.govmdpi.com This "antifouling" property is highly sought after in biomedical and biotechnological applications. The strategies for reducing non-specific adsorption are therefore centered on creating a dense and stable presentation of phosphorylcholine groups on the surface.

The functionalization with this compound provides a direct route to achieving this. The covalent grafting ensures that the PC moieties are permanently attached to the surface, preventing their removal in biological media. The density of the grafted layer can be controlled to some extent by the reaction conditions, influencing the effectiveness of the antifouling properties. researchgate.net

Research has consistently demonstrated the efficacy of PC-functionalized surfaces in reducing protein adsorption. For example, surfaces coated with polymers containing phosphorylcholine have shown a significant reduction in the adsorption of proteins like lysozyme and bovine serum albumin (BSA). mdpi.commanchester.ac.uk

Table 2: Reduction in Protein Adsorption on Phosphorylcholine-Modified Surfaces

| Protein | Surface | Adsorption Reduction Compared to Unmodified Surface | Reference |

| Lysozyme | p(MPC)-modified hydrogel | 73%–74% | mdpi.com |

| Bovine Serum Albumin (BSA) | p(MPC)-modified hydrogel | 59%–66% | mdpi.com |

| Immunoglobulin (IgG) | PC phospholipid coated surface | ~80% | acs.org |

This table is generated based on data presented in the referenced research articles.

Surface Energy Modulation and Wettability Control

The grafting of a hydrophilic moiety like phosphorylcholine onto a surface is expected to significantly alter its surface energy and wettability. The highly polar and zwitterionic nature of the phosphorylcholine headgroup, and its associated hydration layer, renders the modified surface more hydrophilic. This increased hydrophilicity translates to a lower water contact angle.

Long-Term Stability of Grafted Layers

A critical advantage of using diazonium salt chemistry for surface modification is the exceptional stability of the resulting grafted layers.

The covalent bond formed between the aryl group of the diazonium salt and the substrate is exceptionally strong, leading to a highly robust and stable interface. nih.govmdpi.com This chemical stability means the grafted layer is resistant to desorption and degradation in various chemical environments, including aqueous and biological media. mdpi.comresearchgate.net

The mechanical robustness of these aryl-modified interfaces is also a key feature. The strong covalent attachment prevents the organic layer from being easily removed by mechanical action, such as scratching or abrasion. mdpi.com This durability is essential for applications where the modified surface is subjected to mechanical stress or fluid flow. Thermogravimetric analysis of surfaces modified with aryl diazonium salts has shown that the grafted layers can be stable at elevated temperatures. mdpi.com This combination of chemical and mechanical stability ensures the long-term performance of surfaces functionalized with this compound.

Environmental Factors Affecting Film Integrity

Influence of pH on Film Stability

The pH of the aqueous environment can affect the stability of the functionalized surface. Aryl diazonium salt chemistry results in the formation of a covalent bond between the aryl group and the surface, which is generally stable. nih.gov Diazonium-based layers have demonstrated considerable stability in alkaline solutions, with some catalyst systems being stable for a month at pH 12. mdpi.com While the diazonium salts themselves show pH-dependent decomposition rates in solution before grafting, the resulting covalently attached aryl group is markedly more stable. nih.gov

For the phosphorylcholine moiety, its zwitterionic nature provides a high degree of hydration, which is central to its function. This hydration layer is generally stable across a wide physiological pH range. However, extreme pH values could potentially affect the integrity of the underlying polyphenylene-like film that can be formed during the diazonium grafting process. Noticeable changes, including the slow evolution of nitrogen, have been observed when introducing aryldiazonium salts to an aqueous suspension of starch at a pH greater than 7. arkat-usa.org In contrast, acidic aqueous media are often used for the grafting process itself, suggesting good stability of the resulting film in these conditions. figshare.com

| pH Range | Expected Film Integrity | Supporting Observations |

|---|---|---|

| Acidic (e.g., pH 1-4) | High | Aqueous acidic solutions are a common medium for the diazonium grafting process, indicating the stability of the formed film. figshare.com Diazonium-modified nanoparticles have also shown good environmental stability at pH 1. |

| Neutral (e.g., pH 6-8) | Very High | The zwitterionic phosphorylcholine group is designed to be stable and effective at physiological pH. acs.org Zwitterionic polymer brushes have demonstrated long-term stability in phosphate-buffered saline (PBS) solutions. nih.gov |

| Alkaline (e.g., pH 10-13) | High | Diazonium-based catalysts have been shown to be stable in alkaline solutions (pH 12) for up to a month. mdpi.com However, decomposition of aryldiazonium cations is noted to occur in alkaline mediums in the presence of certain organic molecules like starch. arkat-usa.org |

Influence of Temperature on Film Integrity

Temperature is a critical factor that can impact the long-term stability of the functionalized film. The covalent bond formed between the aryl group and the substrate is thermally robust. Studies on similar grafted aryl groups on single-walled carbon nanotubes have shown that the bonded groups cleave at temperatures above 200°C. nih.gov Furthermore, diazo bonds, which can be present in the multilayered film, are reported to be thermally stable below 200°C. mdpi.com

The phosphorylcholine component itself also exhibits good thermal stability. Thermogravimetric analysis of a phosphorylcholine-containing polymer, poly(MPC–co–BMA–co–TSMA) or PMBT, showed that the initial decomposition temperature (defined as 5% mass loss) was as high as 252°C for an optimal composition. nih.gov For phosphorylcholine-based thermogels, temperature induces sol-gel transitions, which are related to changes in ionic interactions and the hydration of the polymer chains, rather than degradation. nih.gov This suggests that the operational temperature range for applications of this compound functionalized surfaces is quite broad, though performance characteristics related to hydration may be temperature-dependent. nih.gov

| Temperature Range | Expected Film Integrity | Key Research Findings |

|---|---|---|

| Ambient (20-40°C) | Very High | Designed for optimal performance in biological and ambient environments. Zwitterionic nature and hydration are stable. acs.orgnih.gov |

| Elevated (40-100°C) | High | The covalent aryl-surface bond is very stable. Some phosphorylcholine polymers show no significant thermal degradation below 200°C. nih.govnih.gov |

| High (>200°C) | Low to Moderate | Decomposition of the organic film is expected. Cleavage of grafted aryl groups has been observed above 200°C. nih.gov The initial decomposition temperature of some phosphorylcholine polymers is around 250°C. nih.gov |

Effect of Ionic Strength on Film Integrity

The ionic strength of the surrounding solution primarily affects the zwitterionic phosphorylcholine headgroups and their hydration layer. The antifouling properties of these surfaces are attributed to the strongly bound water layer formed via electrostatic interactions. acs.org While the covalent structure of the film is not expected to be directly degraded by changes in ionic strength, the conformation and hydration of the phosphorylcholine polymer chains can be affected.

In some zwitterionic polymer hydrogels, an increased swelling ratio is observed with an increase in ionic strength, indicating a change in the polymer's interaction with the surrounding solution. This behavior is significant for applications where the physical properties of the hydrated layer are important. For covalently grafted films, the primary concern would be whether extreme changes in ionic strength could lead to delamination or altered surface properties. However, the strong covalent attachment provided by the diazonium chemistry suggests a high degree of stability against such effects. Studies on zwitterionic polymer brushes have shown excellent stability after prolonged exposure to phosphate-buffered saline (PBS), a solution with physiological ionic strength. nih.gov This indicates that the films are robust under typical biological and marine conditions.

| Ionic Strength Condition | Expected Impact on Film Integrity | Underlying Mechanism |

|---|---|---|

| Low (e.g., Deionized Water) | High Integrity | The covalently bonded film is stable. The hydration layer around the zwitterionic groups is well-maintained. |

| Physiological (e.g., PBS, Seawater) | High Integrity | Films show excellent stability in physiological buffers. nih.gov The hydration layer may be modulated but the film remains intact. |

| High (e.g., Concentrated Salt Solutions) | High Integrity of Covalent Bonds, Potential Alteration of Surface Properties | The covalent aryl-surface bonds are not susceptible to high salt concentrations. However, the swelling and conformation of the zwitterionic layer may be altered, potentially affecting performance. |

Advanced Characterization Techniques for Functionalized Surfaces

Spectroscopic Analysis of Surface Chemistry

Spectroscopic techniques are indispensable for confirming the presence and chemical integrity of the 4-diazoniophenylphosphorylcholine layer.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding environments of the outermost 1-10 nanometers of a material. carleton.edupsu.edu When a surface is functionalized with this compound, XPS is employed to verify the successful attachment of the molecule and to assess the chemical states of its constituent elements. researchgate.net

A survey scan provides the elemental composition, confirming the presence of carbon (C), nitrogen (N), oxygen (O), and phosphorus (P) from the grafted molecule. High-resolution scans of individual elemental peaks yield information about the chemical states. aps.org For instance, the N 1s spectrum is crucial for confirming the reaction of the diazonium group. The spectrum would show a significant decrease or complete disappearance of the peak corresponding to the diazonium moiety (N≡N⁺) after successful grafting, while the nitrogen peak from the quaternary amine in the choline (B1196258) group remains. Similarly, high-resolution spectra for C 1s, O 1s, and P 2p can confirm the integrity of the phosphorylcholine (B1220837) headgroup. elsevierpure.com Quantitative analysis of the peak areas allows for the determination of the relative atomic concentrations on the surface. researchgate.netresearchgate.net

Table 1: Illustrative XPS Data for a Gold Surface Functionalized with this compound

| Element | High-Resolution Spectrum | Expected Binding Energy (eV) | Inferred Chemical State |

| C 1s | C-C/C-H | ~284.8 | Phenyl ring, Choline alkyl chain |

| C-N⁺/C-O | ~286.5 | Choline headgroup, Phenyl-O bond | |

| N 1s | -N⁺(CH₃)₃ | ~402.5 | Quaternary amine in choline |

| O 1s | P-O-C | ~532.8 | Phosphate (B84403) ester |

| P=O | ~531.5 | Phosphoryl group | |

| P 2p | R-PO₄-R' | ~133.5 | Phosphorylcholine group |

Note: Binding energies are illustrative and can shift slightly based on the substrate and specific bonding environment.

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a vibrational spectroscopy technique ideal for analyzing thin films on surfaces. nih.gov It probes the molecular vibrations within a sample, providing a "fingerprint" of the functional groups present. nih.gov For surfaces modified with this compound, ATR-IR confirms the covalent attachment and the preservation of the molecule's structure.

Key vibrational modes that would be monitored include the characteristic stretches of the phenyl ring, the P-O-C and P=O vibrations of the phosphate group, and the C-H stretches of the choline's methyl groups. mdpi.com A crucial observation would be the disappearance of the strong N≡N stretching vibration, typically found around 2200-2300 cm⁻¹, which indicates the successful reduction of the diazonium salt and its conversion to a covalent bond with the surface. mdpi.com The presence and relative intensities of the phosphorylcholine-related bands confirm the antifouling character of the modified surface.

Table 2: Key ATR-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3050-3000 | Aromatic C-H stretch | Presence of the phenyl ring |

| ~2950-2850 | Aliphatic C-H stretch | Presence of the choline group |

| ~2300-2200 | N≡N stretch | Disappears upon successful grafting |

| ~1600, ~1480 | Aromatic C=C stretch | Confirms phenyl ring integrity |

| ~1240 | P=O asymmetric stretch | Confirms phosphate group integrity |

| ~1080 | P-O-C symmetric stretch | Confirms phosphate ester linkage |

| ~970 | N⁺(CH₃)₃ symmetric stretch | Confirms choline headgroup integrity |

Electrochemical Characterization of Modified Electrodes

When the substrate is a conductive material, electrochemical methods are powerful tools for both grafting the molecule and characterizing the resulting film.

Cyclic Voltammetry (CV) is a primary technique used to drive the electrochemical reduction of the this compound and to characterize the resulting modified electrode. analchemres.org In a typical experiment, the potential of the working electrode is swept in a solution containing the diazonium salt. A distinct, irreversible reduction peak is observed during the first cathodic scan. researchgate.net This peak corresponds to the reduction of the diazonium group, which forms a highly reactive aryl radical that immediately bonds to the electrode surface. tsijournals.com

In subsequent CV scans, this reduction peak is absent, indicating the consumption of the diazonium salt at the electrode interface and the formation of a blocking layer. nih.gov The surface coverage (Γ, in mol/cm²) of the grafted layer can be estimated by integrating the charge (Q) under the initial reduction peak and using the Faraday equation: Γ = Q / (nFA), where 'n' is the number of electrons transferred (n=1 for diazonium reduction), 'F' is the Faraday constant, and 'A' is the electrode area. researchgate.net

Table 3: Typical Cyclic Voltammetry Parameters for Diazonium Reduction

| Parameter | Typical Value | Description |

| Reduction Peak Potential (Eₚ) | -0.2 to -0.6 V (vs. Ag/AgCl) | Potential at which the diazonium group is reduced. |

| Scan Rate (ν) | 50 - 100 mV/s | Affects the peak shape and current. |

| Number of Cycles | 1 - 5 | Often, a single cycle is sufficient for monolayer formation. |

| Surface Coverage (Γ) | 1 - 5 x 10⁻¹⁰ mol/cm² | Indicates the packing density of the grafted molecules. |

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for probing the properties of the electrode-electrolyte interface. researchgate.net It is particularly useful for evaluating the quality, compactness, and resistive properties of the grafted this compound layer. xmu.edu.cn The experiment involves applying a small amplitude AC potential over a wide frequency range and measuring the current response.

The data is often modeled using an equivalent circuit, such as a Randles circuit. nih.gov A key parameter obtained is the charge-transfer resistance (Rct), which relates to the ease with which a redox probe (like [Fe(CN)₆]³⁻/⁴⁻) can exchange electrons with the electrode surface. researchgate.net After modification, the insulating organic layer hinders this electron transfer, leading to a significant increase in Rct. The magnitude of this increase is a direct measure of the blocking properties and integrity of the grafted film.

Table 4: Representative EIS Data Before and After Surface Modification

| Electrode State | Redox Probe | Charge-Transfer Resistance (Rct) | Film Capacitance (C_film) | Interpretation |

| Bare Electrode | [Fe(CN)₆]³⁻/⁴⁻ | Low (~50 Ω) | N/A | Fast electron transfer at the unmodified surface. |

| Modified Electrode | [Fe(CN)₆]³⁻/⁴⁻ | High (>10 kΩ) | ~1-5 µF/cm² | The grafted layer blocks electron transfer, indicating a well-formed, insulating film. |

Microscopic and Morphological Characterization

While spectroscopic and electrochemical methods confirm chemical and electronic properties, microscopic techniques are essential for visualizing the physical nature of the functionalized surface. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are commonly used to assess the topography, uniformity, and thickness of the grafted this compound layer. AFM can provide nanoscale resolution images of the surface, revealing changes in surface roughness and the presence of a uniform molecular film. It can also be used in "scratching" experiments to measure the thickness of the grafted layer, which is typically in the range of a few nanometers, consistent with a monolayer or a thin multilayer structure. SEM provides a broader view of the surface morphology, helping to identify any large-scale defects or inconsistencies in the coating. Together, these techniques provide a comprehensive picture of the physical architecture of the modified surface.

Atomic Force Microscopy (AFM) for Surface Roughness and Film Uniformity

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces modified with this compound, providing nanoscale topographical information without requiring conductive samples. By scanning a sharp tip attached to a cantilever across the surface, AFM generates a three-dimensional map, which is essential for assessing the quality of the functionalization. mdpi.com This technique is used to evaluate the surface morphology at various stages of the modification process. mdpi.com

The primary applications of AFM in this context are the measurement of surface roughness and the assessment of film uniformity. Surface roughness parameters, such as the arithmetic average roughness (Sa) and the root mean square roughness (Sq), can be quantified from AFM images. nih.gov These values provide a statistical measure of the surface's texture. A low roughness value after functionalization typically indicates the formation of a smooth, well-ordered monolayer, whereas higher values might suggest multilayer formation, molecular aggregation, or an incomplete reaction.

In one study evaluating a resin infiltrant on enamel, AFM images revealed that the treated surface was significantly rougher than the control. nih.gov Numerical analysis confirmed that the treated group had statistically higher Sa and Sq values, indicating a distinct change in surface topography following the application. nih.gov This type of analysis is directly applicable to surfaces modified with this compound to ensure the desired surface architecture has been achieved. The uniformity of the film is also visually and quantitatively assessed from AFM scans, identifying potential defects, pinholes, or areas of poor coverage that could impact the performance of the functionalized material.

Table 1: Example of Surface Roughness Data from AFM Analysis

| Parameter | Control Surface | Functionalized Surface |

| Sa (Average Roughness) | 15 nm | 45 nm |

| Sq (RMS Roughness) | 20 nm | 60 nm |

| Mean Height | 100 nm | 150 nm |

| Maximum Deviation | 110 nm | 250 nm |

This table is illustrative, based on methodologies where a material (like an infiltrant) is applied to a surface and compared to a control, showing a significant increase in roughness parameters post-application. nih.gov

Fluorescence Microscopy for Spatial Distribution of Surface Species

Fluorescence microscopy is a highly sensitive technique used to visualize the spatial distribution of this compound on a substrate. nih.gov This method typically requires the molecule to be fluorescent or to be tagged with a fluorescent dye. If this compound itself is not fluorescent, a fluorescent probe can be designed to specifically bind to the phosphorylcholine headgroup, or the diazonium salt can be synthesized with a fluorescent moiety incorporated into its structure.

Once the surface is rendered fluorescent, the microscope excites the fluorophores with a specific wavelength of light and collects the emitted, longer-wavelength light to generate an image. This allows for the direct visualization of how the molecules are distributed across the surface. It can reveal patterns of self-assembly, identify regions of high and low density, and expose defects in the molecular layer.

Advanced techniques like confocal fluorescence microscopy can provide optical sectioning, allowing for a three-dimensional reconstruction of the molecular distribution on the surface. nih.govdtu.dk This is particularly useful for thicker or more complex films. Furthermore, quantitative fluorescence microscopy can be employed to estimate the amount of material in different regions of the surface, providing a semi-quantitative measure of surface coverage and homogeneity. dtu.dk A fluorescence-based method has been successfully used to determine the surface coverage of thiol-derivatized oligonucleotides on gold surfaces, demonstrating the utility of this approach for quantifying surface-bound molecules. nih.gov

Quantitative Assessment of Surface Properties

Beyond qualitative visualization, it is crucial to obtain quantitative data on the amount of this compound bound to the surface and the kinetics of the binding process. These measurements are fundamental to understanding and optimizing the functionalization process for specific applications.

Measurement of Adsorption Kinetics and Equilibria

The study of adsorption kinetics provides information on the rate at which this compound molecules attach to the substrate, while the study of equilibria describes the state at which the rate of adsorption equals the rate of desorption. These parameters are critical for controlling the formation of the surface layer.

Techniques such as Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) are highly effective for real-time monitoring of the adsorption process. These methods can track the mass or refractive index change at the surface as molecules bind, allowing for the determination of association and dissociation rate constants.

In-situ AFM can also be used to study the adsorption kinetics of related molecules like liposomes. nih.gov Studies have shown that the surface roughness itself can significantly influence the adsorption process; for instance, liposomes were observed to open and form a supported lipid bilayer on smooth gold surfaces, while they remained intact when adsorbed onto rougher surfaces. nih.gov The rate of this process was also found to be dependent on the underlying substrate. nih.gov This highlights the importance of understanding adsorption kinetics, as the surface environment dictates the behavior and final structure of the adsorbed species.

Techniques for Determining Surface Coverage and Layer Thickness

A quantitative measure of the number of molecules per unit area (surface coverage) and the thickness of the molecular film are essential metrics for a well-characterized surface.

Surface Coverage: Electrochemical methods are frequently used to determine the surface coverage of molecules derived from diazonium salt reactions. mdpi.com For instance, in the modification of glassy carbon electrodes, the surface coverage of precursor aminophenyl groups can be quantified. mdpi.com One study reported a surface coverage of approximately 8.02 x 10⁻¹⁰ mol/cm² based on the charge transferred during the initial diazotization step. mdpi.com Subsequent electrochemical steps and the attachment of an electroactive probe molecule, ferrocene (B1249389) carboxylic acid, can be used to determine the coverage of accessible amine groups, which was found to be lower, at 2.2 x 10⁻¹¹ mol/cm². mdpi.com This approach provides a detailed quantitative picture of the functionalization efficiency at different stages. X-ray Photoelectron Spectroscopy (XPS) and fluorescence-based assays are other powerful techniques for quantifying surface coverage. mdpi.comnih.gov

Layer Thickness: Several techniques are available to measure the thickness of the thin film formed by this compound. azonano.com

Ellipsometry: This non-destructive optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films, typically in the range of 1 to 200 nm. fraunhofer.de

X-ray Reflectivity (XRR): XRR is another non-destructive method that can determine film thickness, density, and surface roughness for single or multi-layered structures up to approximately 100-200 nm. azonano.comfraunhofer.de

Profilometry: This mechanical method involves scratching the film down to the substrate and then moving a stylus across the step to measure its height, thereby giving a direct measurement of the film thickness. azonano.com

Atomic Force Microscopy (AFM): Similar to profilometry, AFM can measure layer thickness by imaging a scratch or edge in the created film. reddit.com

X-ray Photoelectron Spectroscopy (XPS): XPS can provide an estimate of film thickness by analyzing the attenuation of photoelectrons from the underlying substrate as they pass through the overlayer. researchgate.net

The choice of technique depends on factors like the expected thickness of the film, the nature of the substrate, and the need for non-destructive analysis. azonano.com

Table 2: Electrochemical Assessment of Surface Coverage for Diazonium-Derived Layers

| Measurement Step | Method | Reported Surface Coverage (mol/cm²) |

| Initial Diazotization | Cyclic Voltammetry (Charge Integration) | 8.02 x 10⁻¹⁰ |

| Reduction to Amino-phenyl | Cyclic Voltammetry (Charge Integration) | 4.5 x 10⁻¹⁰ |

| Accessible Amine Groups | Ferrocene Carboxylic Acid Assay | 2.2 x 10⁻¹¹ |

This table is based on data for the functionalization of glassy carbon electrodes using related nitrophenyl diazonium chemistry, illustrating how electrochemical techniques can quantify surface coverage at different modification stages. mdpi.com

Computational and Theoretical Chemistry Studies of 4 Diazoniophenylphosphorylcholine

Quantum Mechanical Simulations of Electronic Structure

Quantum mechanical simulations, particularly those employing density functional theory (DFT), are pivotal in elucidating the electronic structure of 4-DPPC. These studies provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties. The electronic configuration of the diazonium group (-N≡N⁺) is of primary interest, as it governs the molecule's propensity to undergo reduction and subsequent grafting to a surface.

Calculations reveal a significant delocalization of the positive charge from the diazonium group across the phenyl ring. scienceinfo.com This delocalization is a key factor in the relative stability of aryl diazonium salts compared to their aliphatic counterparts. The presence of the phosphorylcholine (B1220837) group at the para position further influences the electronic distribution. While not directly conjugated with the diazonium group, its electron-withdrawing or -donating character, transmitted through the phenyl ring, can subtly modulate the reactivity of the diazonium moiety.

Theoretical studies on related aryl diazonium compounds have established linear correlations between quantum chemically evaluated electron affinities and experimentally measured reduction potentials. mdpi.com It is reasonable to infer that similar relationships hold for 4-DPPC, allowing for the prediction of its electrochemical behavior based on its calculated electronic properties.

Key Electronic Properties of Aryl Diazonium Cations:

| Property | Significance | Computational Method |

| Electron Affinity | Predicts the ease of reduction and initiation of the grafting reaction. | DFT |

| Charge Distribution | Indicates the reactivity of different sites on the molecule. | Mulliken or NBO population analysis |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and localization of the LUMO are critical for understanding the reduction process. | DFT |

| Bond Orders | Provides insight into the strength and nature of the C-N and N-N bonds. | DFT |

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of 4-DPPC at interfaces, such as between a solid substrate and a liquid solution. nih.gov These simulations, which model the classical motion of atoms and molecules over time, are crucial for understanding the self-assembly and orientation of 4-DPPC prior to and during the grafting process.

Given its amphiphilic nature, with a charged, hydrophilic phosphorylcholine headgroup and a more hydrophobic diazonium-functionalized phenyl ring, 4-DPPC is expected to exhibit complex interfacial behavior. MD simulations can predict how these molecules arrange themselves at an interface, for instance, with the phosphorylcholine groups oriented towards a polar solvent and the phenyl rings interacting with a non-polar surface. comp-physics-lincoln.org These simulations can also shed light on the role of solvent molecules and counter-ions in mediating these interactions.

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism by which 4-DPPC grafts to a surface requires a detailed analysis of the reaction pathway. Computational methods can be used to model the elementary steps of this process, including the initial reduction of the diazonium group, the release of dinitrogen gas, and the formation of a covalent bond with the surface.

The generally accepted mechanism involves the formation of a highly reactive aryl radical upon reduction. springerprofessional.de Theoretical calculations can be employed to determine the activation energies for this and subsequent steps, as well as to identify any potential intermediates or transition states. For instance, the transition state for the cleavage of the C-N bond can be modeled to understand the kinetics of the reaction.

While direct computational studies on the reaction pathway of 4-DPPC are not widely available, insights can be drawn from studies on other aryl diazonium salts. These studies indicate that the nature of the substituent on the aryl ring can influence the stability of the resulting radical and thus the kinetics of the grafting process. mdpi.com In the case of 4-DPPC, the phosphorylcholine group would be expected to play a role in the stability of the radical intermediate.

Prediction of Surface Grafting Mechanisms and Film Formation

Computational models are instrumental in predicting the mechanism of surface grafting and the subsequent formation of organic films. The process is generally initiated by the electrochemical or chemical reduction of the diazonium salt, leading to the formation of an aryl radical that covalently bonds to the surface. researchgate.net

Theoretical studies, often in conjunction with experimental techniques like scanning tunneling microscopy (STM), can help to elucidate the structure of the grafted layer. For instance, simulations can predict whether the grafted molecules will form a densely packed monolayer or a more disordered multilayer. The nature of the substrate (e.g., gold, silicon, carbon) will also significantly influence the grafting process and the resulting film structure, and these effects can be modeled computationally.

The formation of multilayers is a known phenomenon in the grafting of aryl diazonium salts, and computational models can help to explain the mechanism behind this. It is believed that once the initial layer of aryl radicals is formed on the surface, these can then react with other diazonium cations in solution, leading to the growth of a polymer-like film. researchgate.net Simulations can explore the energetics and kinetics of these secondary reactions.

Structure-Property Relationship Modeling for Functional Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. mdpi.com In the context of 4-DPPC and related compounds, QSPR can be a powerful approach for the rational design of new surface modifying agents with tailored properties.

By establishing a mathematical relationship between structural descriptors (e.g., electronic properties, steric parameters, topological indices) and an observed property (e.g., reduction potential, grafting efficiency, biocompatibility), it is possible to predict the behavior of new, unsynthesized molecules. For aryl diazonium salts, QSPR studies have successfully correlated properties like reduction potentials with quantum chemically calculated parameters such as electron affinities and radical stabilization energies. mdpi.com

Examples of QSPR in Aryl Diazonium Chemistry:

| Property to be Predicted | Structural Descriptors Used in the Model | Potential Application for 4-DPPC |

| Reduction Potential | Electron Affinity, LUMO Energy | Predicting the ease of grafting onto different substrates. |

| Grafting Density | Molecular Volume, van der Waals Surface Area | Optimizing the packing of the grafted layer. |

| Biocompatibility | Hydrophilicity/Hydrophobicity, Charge Distribution | Designing surfaces that resist non-specific protein adsorption. |

Through the application of these computational and theoretical methods, a deeper understanding of the behavior of 4-Diazoniophenylphosphorylcholine is emerging. This knowledge is crucial for harnessing its full potential in the development of advanced materials with precisely controlled surface properties.

常见问题

Q. How to design a robust study evaluating this compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., 37°C, pH 7.4, 150 mM NaCl) and sample at timed intervals (0, 1, 6, 24 hrs). Quantify degradation products via HPLC-UV and correlate with bioactivity loss using cell viability assays. Include positive controls (e.g., heat-denatured compound) and negative controls (buffer-only) to distinguish thermal vs. hydrolytic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。